3-Bromo-6,7-dihydro-5H-benzocycloheptene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
939760-92-6 |
|---|---|
Molecular Formula |
C11H11B |
Molecular Weight |
223.11 g/mol |
IUPAC Name |
2-bromo-8,9-dihydro-7H-benzo[7]annulene |
InChI |
InChI=1S/C11H11Br/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h2,4,6-8H,1,3,5H2 |
InChI Key |
ZOBZDURMFASKBX-UHFFFAOYSA-N |
SMILES |
C1CC=CC2=C(C1)C=C(C=C2)Br |
Canonical SMILES |
C1CC=CC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
Significance of Benzocycloheptene Ring Systems As Synthetic Scaffolds
The benzocycloheptene (B12447271) core, which consists of a seven-membered carbocyclic ring fused to a benzene (B151609) ring, is a prominent structural motif in a wide range of naturally occurring and synthetic molecules. tandfonline.comtandfonline.com This structural framework is not merely of theoretical interest but is a key component in numerous compounds with significant biological activity. chemistryviews.orgtandfonline.com The prevalence of this scaffold in medicinal and natural products underscores the need for efficient synthetic methods to access and functionalize this ring system. tandfonline.comtandfonline.com
Benzocycloheptenes serve as versatile building blocks for creating more complex molecular architectures. tandfonline.com Their utility extends to various fields, including the synthesis of benzazepines, which are nitrogen-containing seven-membered rings with notable pharmacological activities. tandfonline.com The ability of the benzocycloheptene alkene to undergo [3+2] photo-sensitized cycloaddition reactions further broadens its applicability in modern organic synthesis. tandfonline.comtandfonline.com
Table 1: Examples of Natural Products and Pharmaceuticals with a Benzocycloheptene Core
| Compound | Class | Significance |
|---|---|---|
| Colchicine | Alkaloid | Used in the treatment of gout. |
| Rucaparib | Pharmaceutical | A PARP inhibitor used in cancer therapy. |
| Salvileucalin D | Natural Product | Exhibits biological activity. |
| Hamigeran G | Natural Product | Exhibits biological activity. |
| Salviasperanol | Natural Product | Exhibits biological activity. |
| Rubriflordilactone B | Natural Product | Exhibits biological activity. |
| Kenpaullone | Pharmaceutical | An inhibitor of glycogen (B147801) synthase kinase 3 (GSK-3). |
| Jatropholone A | Natural Product | Exhibits biological activity. |
| Feveline | Natural Product | Exhibits biological activity. |
This table is populated with examples mentioned in the search results. tandfonline.comtandfonline.com
Overview of Halogenated Benzocycloheptene Derivatives in Chemical Synthesis
Halogenated derivatives of benzocycloheptene (B12447271), such as 3-Bromo-6,7-dihydro-5H-benzocycloheptene, are valuable intermediates in organic synthesis. The introduction of a halogen atom, particularly bromine, onto the benzocycloheptene scaffold serves several strategic purposes.
Firstly, bromination is a key step in the functionalization of the benzocycloheptene core. For example, benzylic bromination of 1-benzosuberone (B52882) using N-bromosuccinimide (NBS) is a critical step in a multi-step synthesis to produce unsaturated benzocycloheptene derivatives. tandfonline.com This process allows for the introduction of unsaturation through a subsequent elimination reaction. tandfonline.com
Secondly, the presence of a bromine atom can influence the reactivity of the molecule in subsequent transformations. In the context of photochemical reactions, attaching a bromine atom to the alkene moiety of a benzocycloheptene derivative was shown to accelerate the desired singlet-to-triplet intersystem crossing due to the heavy atom effect. nih.govnih.gov This modification was crucial for overcoming challenges in a catalyst-free, visible-light-mediated [3+2] cycloaddition reaction. nih.govnih.gov
Furthermore, halogen atoms can serve as handles for cross-coupling reactions, enabling the construction of more complex molecular frameworks. The synthesis of various functionalized benzocycloheptenes often involves steps where a halogen is introduced and then replaced or used to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Evolution of Research Methodologies for Benzocycloheptene Core Elaboration
Strategies for the Construction of the Benzocycloheptene Ring System
The creation of the fused seven-membered ring of the benzocycloheptene system can be achieved through several distinct synthetic approaches. These methods often involve either building the seven-membered ring onto a pre-existing benzene (B151609) ring or forming both rings in a concerted or sequential fashion. Key strategies include ring expansion reactions, cycloaddition/annulation processes, coupling reactions, and the derivatization of existing benzocycloheptanone frameworks. tandfonline.com
Ring Expansion Techniques for Seven-Membered Carbocycles
Ring expansion reactions provide a powerful route to seven-membered rings from more readily available five- or six-membered precursors. tandfonline.com These methods are valuable for constructing complex cyclic skeletons. utexas.edu A general strategy involves the one-carbon homologation of cyclic ketones, such as cyclobutanones, often using carbene reagents or their equivalents. utexas.edu
More advanced techniques include transition-metal-catalyzed processes. For instance, rhodium-catalyzed ring expansion of benzocyclobutenones can proceed via C-C bond cleavage to yield five-membered rings, highlighting the potential of metal insertion into strained ring systems. utexas.edu Base-induced ring expansion has also emerged as a general strategy to construct a wide array of fused seven-membered ring systems, including benzo-cycloheptane architectures. acs.org This approach has been successfully applied to the total synthesis of sesquiterpenoids bearing a fused bicyclo[5.3.0] ring system. acs.org Other methods have explored the expansion of cyclopropylbenzocyclobutenes as a route to benzocycloheptenes and the use of manganese catalysts in the ring expansion of cycloalkenes for synthesizing azaheterocycles. tandfonline.comchemrxiv.org
Annulation Reactions, including (5+2) Cycloadditions
Annulation, or ring-forming, reactions are among the most efficient methods for constructing cyclic systems. For seven-membered rings, cycloaddition reactions are particularly powerful, with [5+2] and [4+3] cycloadditions being prominent strategies. researchgate.netrsc.org
The [5+2] cycloaddition is a fascinating and potent reaction for accessing seven-membered ring systems. rsc.orgresearchgate.net A variety of oxidopyrylium ylides have been shown to undergo [5+2] cycloadditions with suitable alkenes or alkynes. researchgate.net This strategy has been pivotal in the synthesis of complex natural products containing this structural motif. rsc.org
Beyond the [5+2] approach, other annulation reactions have been developed. Phosphine-catalyzed [6+1] annulation reactions have been used to construct both seven-membered N-heterocycles and carbocycles. researchgate.net Furthermore, catalyst-free [4+3] cycloadditions of azadienes provide an environmentally benign pathway to 1,2,4-triazepines. researchgate.net The Robinson annulation, a classic method combining a Michael reaction with an intramolecular aldol (B89426) condensation, typically forms six-membered rings, but the underlying principles can be extended, although the formation of seven-membered rings is often slower. masterorganicchemistry.com
| Cycloaddition Type | Reactants | Product Type | Reference |
| [5+2] Cycloaddition | Oxidopyrylium ylide + alkene/alkyne | Seven-membered ring system | rsc.org, researchgate.net |
| [4+3] Cycloaddition | Azadiene + C,N-cyclic azomethine imine | 1,2,4-Triazepine | researchgate.net |
| [6+1] Annulation | α-allyl allenoate + 1,1-bisnucleophile | N-heterocycle or Carbocycle | researchgate.net |
| Diels-Alder [4+2] | 5H-benzocycloheptene + tetracyanoethylene | Bicyclic adduct | researchgate.net |
Intermolecular and Intramolecular Coupling Reactions
Transition metal-catalyzed coupling reactions offer a versatile means of forming the carbon-carbon bonds necessary to construct the benzocycloheptene skeleton. tandfonline.com Both intermolecular and intramolecular variants have been successfully employed.
One notable intermolecular approach involves the coupling of δ,ε-unsaturated chromium carbene complexes with 2-alkynylbenzoyl derivatives. nih.gov This method facilitates a net [5+6]-cycloaddition process that constructs both the seven-membered ring and one of the benzene rings in a single step, affording naphthocycloheptanones. nih.gov Intramolecular Friedel-Crafts alkenylation has also been used to synthesize methyl 9-phenyl-7H-benzocycloheptene-6-carboxylates from Baylis-Hillman adducts, demonstrating an effective intramolecular cyclization strategy. tandfonline.comtandfonline.com
Derivatization from Precursor Benzocycloheptanone Frameworks
A highly effective and practical approach to functionalized benzocycloheptenes involves the chemical modification of commercially available precursors that already contain the seven-membered ring. tandfonline.comtandfonline.com 1-Benzosuberone, a benzocycloheptanone, is a common starting material for this strategy. tandfonline.comtandfonline.com
The synthesis of an oxo-benzocycloheptene (oxo-BC7) from 1-benzosuberone illustrates this approach. The process begins with a benzylic bromination of the 1-benzosuberone using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). tandfonline.com This step must be carefully monitored to prevent over-bromination. The resulting secondary bromide can then undergo an elimination reaction using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form the carbon-carbon double bond of the cycloheptene (B1346976) ring, yielding the target α,β-unsaturated ketone. tandfonline.comtandfonline.com
| Step | Starting Material | Reagents | Product | Yield | Reference |
| 1 | 1-Benzosuberone | NBS, AIBN | Secondary bromide (2a) | 70% | tandfonline.com |
| 2 | Secondary bromide (2a) | DBU | oxo-BC7 (2) | Good | tandfonline.com, tandfonline.com |
Regioselective Bromination Approaches for Benzocycloheptene Derivatives
Introducing a bromine atom at a specific position on the benzocycloheptene framework is crucial for synthesizing the target compound, 3-Bromo-6,7-dihydro-5H-benzocycloheptene. The challenge lies in controlling the regioselectivity of the bromination, which can occur either on the aromatic ring via electrophilic substitution or at the allylic/benzylic positions of the seven-membered ring via radical pathways.
Direct Halogenation Protocols and Regioisomeric Control
Direct halogenation of benzocycloheptene derivatives can lead to a mixture of products if not carefully controlled. The choice of brominating agent and reaction conditions is paramount for achieving regioselectivity. For instance, the addition of molecular bromine (Br₂) to benzocycloheptadienones, followed by HBr elimination, can yield different bromo-olefin isomers depending on the base used. nih.govresearchgate.net The use of DBU can favor one regioisomer, while a different base like DABCO can lead to its isomer with near-perfect regiocontrol. nih.govresearchgate.net
For the specific synthesis of a 3-bromo-substituted benzocycloheptene, a derivatization approach from a precursor is often more reliable than direct bromination of the final benzocycloheptene. tandfonline.comnih.gov An effective strategy starts with a 3-amino-benzosuberone precursor. tandfonline.comnih.gov The amino group can be converted to a diazonium salt using tert-butyl nitrite, which then undergoes a Sandmeyer reaction in the presence of a copper(I) bromide (CuBr) source to install the bromine atom regioselectively at the 3-position of the aromatic ring. tandfonline.comnih.gov This brominated benzosuberone can then be subjected to the benzylic bromination and elimination sequence described previously (Section 2.1.4) to generate the final target, this compound. tandfonline.com This multi-step sequence ensures precise control over the bromine atom's placement. tandfonline.comnih.gov
| Bromination Method | Substrate | Reagents | Position of Bromination | Reference |
| Addition-Elimination | Benzocycloheptadienone | 1. Br₂ 2. DBU or DABCO | Olefinic position on 7-membered ring | nih.gov, researchgate.net |
| Radical Bromination | 1-Benzosuberone | NBS, AIBN | Benzylic position (C9) | tandfonline.com |
| Sandmeyer Reaction | 3-Amino-benzosuberone | 1. t-BuONO 2. CuBr | Aromatic ring (C3) | tandfonline.com, nih.gov |
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 6,7 Dihydro 5h Benzocycloheptene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei.
Similarly, the ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbon atom attached to the bromine atom is expected to show a characteristic chemical shift. Aromatic carbons appear in the δ 120-150 ppm range, while the aliphatic carbons of the cycloheptene (B1346976) ring are found further upfield.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~140 |
| C2 | ~7.3 | ~130 |
| C3 | - | ~120 |
| C4 | ~7.2 | ~132 |
| C4a | - | ~142 |
| C5 | ~2.8 (t) | ~35 |
| C6 | ~1.9 (m) | ~32 |
| C7 | ~1.9 (m) | ~32 |
| C8 | ~2.8 (t) | ~35 |
| C9 | ~7.1 | ~128 |
| C9a | - | ~138 |
(Note: These are approximate predicted values and can vary based on solvent and experimental conditions.)
Two-dimensional NMR techniques provide a more in-depth analysis of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule. For 3-Bromo-6,7-dihydro-5H-benzocycloheptene, COSY would confirm the connectivity of protons within the aromatic ring and along the aliphatic chain of the cycloheptene ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is instrumental in establishing the connectivity between the aromatic and aliphatic portions of the molecule and confirming the position of the bromine substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. For the flexible seven-membered ring of this compound, NOESY can help to determine its preferred conformation in solution.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for this compound, confirming its molecular formula. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electron impact (EI) ionization often leads to fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this compound could involve the loss of a bromine radical (Br•) or cleavage of the cycloheptene ring.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z | Possible Fragment |
|---|---|
| 224/226 | [M]⁺ (Molecular Ion) |
| 145 | [M - Br]⁺ |
| 117 | [C₉H₉]⁺ (Tropylium ion) |
| 91 | [C₇H₇]⁺ (Benzyl cation) |
(Note: The relative intensities of these fragments can vary depending on the ionization method and energy.)
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands.
Aromatic C-H stretching : These vibrations typically appear above 3000 cm⁻¹.
Aliphatic C-H stretching : These are observed just below 3000 cm⁻¹.
C=C stretching (aromatic) : These vibrations occur in the 1600-1450 cm⁻¹ region.
C-Br stretching : The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| 1600-1450 | Aromatic C=C Stretch |
X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration
When a suitable single crystal of this compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique yields precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecular geometry and the conformation of the seven-membered ring. researchgate.net For chiral molecules, X-ray crystallography can also be used to determine the absolute configuration. The solid-state structure can reveal details about intermolecular interactions, such as packing forces in the crystal lattice. researchgate.net
Computational Chemistry and Theoretical Characterization of 3 Bromo 6,7 Dihydro 5h Benzocycloheptene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, providing a robust framework for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT offers a balance of accuracy and computational efficiency.
Molecular Geometry Optimization and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For 3-Bromo-6,7-dihydro-5H-benzocycloheptene, this involves finding the minimum energy conformation of the seven-membered ring and the orientation of the bromine substituent on the aromatic ring.
Table 1: Representative Optimized Geometrical Parameters for a Benzocycloheptene (B12447271) Core Structure (Conceptual) This table is illustrative and based on general values for similar chemical structures. Actual calculated values for this compound would require specific DFT calculations.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-C (aliphatic) | ~1.54 Å | |
| C-Br | ~1.90 Å | |
| C-H (aromatic) | ~1.08 Å | |
| C-H (aliphatic) | ~1.09 Å | |
| Bond Angle | C-C-C (in 7-membered ring) | 110-120° |
| C-C-Br | ~120° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. rsc.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity, greater polarizability, and lower kinetic stability. researchgate.net For this compound, the bromine atom, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound.
DFT calculations can provide precise energies for the HOMO and LUMO and visualize their spatial distribution. In many bromo-aromatic compounds, the HOMO is often localized on the aromatic ring, while the LUMO may have significant contributions from the C-Br antibonding orbital. This distribution is crucial for predicting the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the electrophile will preferentially attack the positions on the benzene (B151609) ring where the HOMO has the largest lobes.
Table 2: Representative Frontier Molecular Orbital Data for a Bromo-Aromatic Compound (Conceptual) This table presents hypothetical values to illustrate the concept. Specific calculations are needed for this compound.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), providing a more quantitative measure of the molecule's reactivity.
Reaction Pathway and Transition State Calculations
DFT can be used to model the entire energy profile of a chemical reaction, from reactants to products, including the high-energy transition state (TS). This allows for the determination of activation energies, which are crucial for understanding reaction rates and mechanisms.
For this compound, a relevant reaction to study would be its participation in cross-coupling reactions or its behavior under photolytic conditions. For instance, in the context of the development of transiently strainable benzocycloheptenes for cycloadditions, understanding the energy barrier for the isomerization of the double bond upon photoexcitation is critical. researchgate.net
Calculations would involve locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. This is a computationally intensive task but provides a detailed picture of the bond-breaking and bond-forming processes. For example, in an electrophilic bromination reaction, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, and DFT can elucidate the stability of this intermediate and the energy required to reach it. libretexts.org
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT is excellent for studying static properties and specific reaction pathways, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.
For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible seven-membered ring in different environments, such as in a solvent or interacting with other molecules. nih.gov These simulations can reveal the equilibrium between different conformers (e.g., chair and boat forms) and the timescales of their interconversion. This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.
Quantum Yield and Photophysical Property Calculations
The presence of a bromine atom and an aromatic system suggests that this compound may have interesting photophysical properties. Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to predict the absorption and emission spectra of a molecule.
Furthermore, these calculations can shed light on the quantum yield of photochemical processes. For example, in the development of related benzocycloheptenes for photo-triggered cycloadditions, the efficiency of the photochemical isomerization is a key parameter. researchgate.net The bromine atom can influence the photophysical properties through the "heavy-atom effect," which can promote intersystem crossing from singlet excited states to triplet excited states. This can significantly alter the photochemical reactivity and fluorescence quantum yields. Computational studies on other bromo-substituted compounds have shown that the position of the bromine atom can have a great effect on their photophysical and photochemical properties. rsc.org
Computational Prediction of Stereochemical Outcomes
Many chemical reactions can produce multiple stereoisomers. Computational chemistry has become an increasingly powerful tool for predicting the stereochemical outcome of reactions. rsc.org This is typically achieved by calculating the transition state energies for the pathways leading to the different stereoisomers. The pathway with the lower activation energy is expected to be favored, thus leading to the major product.
For reactions involving this compound, such as a cycloaddition to the double bond (if present in a derivative) or reactions at a stereocenter that could be formed in the seven-membered ring, computational modeling can predict the diastereoselectivity or enantioselectivity. This predictive power is invaluable in the design of synthetic routes to stereochemically pure compounds.
Applications of 3 Bromo 6,7 Dihydro 5h Benzocycloheptene As a Versatile Synthetic Intermediate
Strategic Intermediate in the Synthesis of Complex Natural Products and Bioactive Molecules
The functionalized benzocycloheptene (B12447271) framework is central to numerous biologically active natural products. tandfonline.comtandfonline.com The strategic placement of a bromine atom on this scaffold provides a key reactive site for constructing complex molecular architectures.
The himachalenes are a class of sesquiterpenes that feature the benzocycloheptene core and are known for their biological activities. mdpi.com Synthetic access to derivatives of these natural products is of significant interest. Research has demonstrated the synthesis of novel halogenated nitro-arylhimachalene derivatives, starting from arylhimachalene, a key component of Atlas cedar essential oil. mdpi.com
One such derivative, 2-bromo-3,5,5,9-tetramethyl-1-nitro-6,7,8,9-tetrahydro-5H-benzo mdpi.comannulene, was synthesized via a two-step halogenation and nitration process. mdpi.com The initial bromination of arylhimachalene was effectively achieved using an HBr/H₂O₂ system, which provided the target bromo-arylhimachalene with high selectivity. mdpi.com Subsequent nitration yielded the final bromo-nitro derivative. mdpi.com This work underscores the utility of a brominated benzocycloheptene intermediate as a direct precursor to functionalized himachalene-type compounds, which have been investigated for potential therapeutic applications. mdpi.com
Development of Novel Chemical Biology Tools and Scaffolds
Beyond natural product synthesis, the unique properties of brominated benzocycloheptenes are being harnessed to create innovative tools for chemical biology and to generate diverse compound libraries for drug discovery. acs.orgrsc.org
A significant advancement has been the development of second-generation benzocycloheptene (BC7) derivatives for use in bioorthogonal chemistry, specifically in light-mediated [3+2] cycloadditions. acs.orgnih.gov These reactions allow for the selective formation of chemical bonds in complex biological environments. nih.gov
Initial BC7 derivatives required an iridium-based photosensitizer to facilitate the cycloaddition with azides. acs.orgresearchgate.net To overcome this limitation, a bromine atom was strategically attached directly to the alkene moiety of an oxo-benzocycloheptene, creating a derivative known as "Broxo-BC7". acs.orgacs.org This modification leverages the "heavy atom effect," where the bromine atom accelerates the crucial singlet-to-triplet intersystem crossing upon photo-irradiation. acs.orgnih.gov As a result, the transiently strained trans-cycloalkene isomer, which is highly reactive towards azides, can be formed efficiently without an external photocatalyst, using visible or UV light. acs.orgacs.org
This catalyst-free approach not only simplifies the reaction conditions but also offers enhanced spatial and temporal control. acs.org Furthermore, the resulting cycloaddition product can undergo the elimination of HBr to form a stable, aromatic triazole, a feature that preserves the conjugation and enhances the robustness of the final product. acs.orgacs.org
Table 1: Comparison of Benzocycloheptene (BC7) Generations for Cycloaddition
| Feature | 1st Generation BC7 | 2nd Generation (Broxo-BC7) |
| Catalyst Requirement | Requires Iridium-based photosensitizer acs.orgresearchgate.net | Catalyst-free (self-sensitizing) acs.orgacs.org |
| Activating Principle | Energy transfer from photocatalyst researchgate.net | Internal heavy atom effect from bromine acs.orgnih.gov |
| Product Stability | Forms fragile triazoline intermediates acs.org | Can directly form stable triazoles via HBr elimination acs.orgacs.org |
| Key Structural Element | Unsubstituted benzocycloheptene alkene acs.org | Bromine atom on the alkene (Broxo-BC7) acs.org |
Functionalized benzocycloheptene amines are an important class of bicyclic frameworks that have been explored for various biological activities. researchgate.net Synthetic strategies to access these compounds often rely on the use of brominated intermediates. For example, the synthesis of an amino-benzocycloheptene termed 'Noxo-BC7' was proposed starting from a nitro-benzosuberone. tandfonline.com This proposed route involved a key benzylic bromination step using N-bromosuccinimide (NBS), followed by elimination to form the crucial alkene, which could then be converted to the desired amine. tandfonline.com
A review of synthetic strategies highlights that the additive effects of bromo and phenyl substitutions on the benzocycloheptene scaffold can lead to potent and selective inhibitors of biological targets like aminopeptidase-N. researchgate.net These syntheses demonstrate how bromination at either the benzylic or vinylic positions serves as a critical step for introducing unsaturation or for further conversion into amine functionalities, thereby enabling access to a range of structurally diverse amino derivatives. tandfonline.comtandfonline.comresearchgate.net
The generation of compound libraries with high structural diversity is a cornerstone of modern drug discovery. rsc.org The benzocycloheptene scaffold is considered a "privileged" platform for this purpose due to its prevalence in bioactive molecules. tandfonline.commdpi.com The introduction of a bromine atom provides a versatile handle for creating chemical diversity.
Efficient synthetic protocols have been developed to produce highly functionalized benzocycloheptene derivatives from commercially available starting materials like 1-benzosuberone (B52882). tandfonline.comtandfonline.com These methods, which often involve bromination and elimination steps to create the core alkene structure, are explicitly designed to yield precursors for a wide array of subsequent chemical reactions. tandfonline.comtandfonline.com For instance, the synthesis of "Broxo-BC7" was achieved in five steps from 1-benzosuberone, with a key step being a Sandmeyer reaction to introduce the bromine onto the aromatic ring, followed by benzylic bromination and elimination. tandfonline.com By providing sites for further modification, these brominated scaffolds enable the generation of focused libraries of compounds, facilitating the exploration of structure-activity relationships and the discovery of new lead compounds. acs.orgrsc.org
Strategies for Late-Stage Functionalization and Chemical Diversification
Late-stage functionalization, the introduction of chemical moieties into a complex molecule at a late step of the synthesis, is a powerful strategy for the rapid generation of analogs and the optimization of molecular properties. 3-Bromo-6,7-dihydro-5H-benzocycloheptene and its derivatives are excellent substrates for such strategies, allowing for the exploration of chemical space around the benzocycloheptene core.
A key strategy for the late-stage functionalization of this scaffold involves leveraging the bromine atom in various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the ketone derivative, 3-bromo-6,7-dihydro-5H-benzocyclohepten-5-one, serves as a versatile precursor for a range of functionalized benzocycloheptenes. tandfonline.comtandfonline.com
Furthermore, the benzocycloheptene ring system itself is amenable to functionalization. For example, benzylic bromination at the C9 position, followed by elimination, can introduce a double bond, leading to further diversification possibilities. tandfonline.com The presence of the bromine atom on the aromatic ring also influences the reactivity of other positions, allowing for selective transformations.
Recent research has also focused on the development of novel methods for C-H functionalization, which can be applied to the benzocycloheptene scaffold. These methods offer the potential to introduce functional groups at positions that are not readily accessible through classical synthetic routes, further expanding the accessible chemical diversity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an ideal substrate for these transformations. The carbon-bromine bond can be readily activated by a palladium catalyst, allowing for the formation of new bonds with a wide variety of coupling partners. While specific examples for the parent compound are not extensively documented in readily available literature, the reactivity of the closely related 3-bromo-6,7-dihydro-5H-benzocyclohepten-5-one (referred to as Br-oxo-BC7) in such reactions provides valuable insight. tandfonline.com The utility of aryl bromides in general is well-established for a range of palladium-catalyzed reactions.
Below is a table summarizing potential palladium-catalyzed cross-coupling reactions applicable to this compound, based on the known reactivity of aryl bromides.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (General) | Product Type |
| Suzuki Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, etc. | Aryl-substituted benzocycloheptenes |
| Heck Coupling | Alkenes | Pd(OAc)₂, P(o-tolyl)₃ | Alkenyl-substituted benzocycloheptenes |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted benzocycloheptenes |
| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃/BINAP, XPhos, etc. | Amino-substituted benzocycloheptenes |
| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | Aryl- or vinyl-substituted benzocycloheptenes |
| Negishi Coupling | Organozinc Reagents | Pd(PPh₃)₄ | Aryl-, vinyl-, or alkyl-substituted benzocycloheptenes |
These reactions demonstrate the immense potential of this compound as a versatile building block for creating a diverse library of substituted benzocycloheptene derivatives.
Investigation of Structure-Reactivity Relationships in Brominated Benzocycloheptenes
The presence and position of the bromine atom on the benzocycloheptene scaffold have a profound impact on the molecule's reactivity. Understanding these structure-reactivity relationships is crucial for predicting and controlling the outcomes of chemical reactions.
One of the most significant factors is the "heavy atom effect." The bromine atom, being a relatively heavy element, enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This is particularly relevant in photochemical reactions. For instance, in the context of [3+2] cycloadditions, the brominated benzocycloheptene derivatives exhibit enhanced reactivity under photochemical conditions. The increased efficiency of triplet state formation leads to a higher population of the reactive species, facilitating the cycloaddition reaction.
The electronic properties of the bromine atom also play a critical role. As an electron-withdrawing group, it can influence the electron density of the aromatic ring and adjacent functional groups. This can affect the regioselectivity of electrophilic aromatic substitution reactions and the acidity of nearby protons. For example, in the synthesis of 3-bromo-6,7-dihydro-5H-benzocyclohepten-5-one, the bromination of the aromatic ring is achieved through a Sandmeyer reaction starting from the corresponding amine, highlighting the synthetic strategies required to install the bromine at a specific position. tandfonline.com
The steric bulk of the bromine atom can also influence the approach of reagents, potentially directing reactions to less hindered positions. This steric hindrance can be a key factor in achieving regioselectivity in functionalization reactions.
The table below summarizes the key structure-reactivity relationships for brominated benzocycloheptenes.
| Structural Feature | Effect on Reactivity | Underlying Principle | Example Application |
| Bromine Atom | Enhanced intersystem crossing (S₁ → T₁) | Heavy atom effect | Catalyst-free, visible-light-mediated [3+2] cycloadditions |
| Bromine Atom | Electron-withdrawing nature | Inductive and resonance effects | Influences regioselectivity of further aromatic substitutions |
| Bromine Atom | Steric hindrance | van der Waals repulsion | Can direct incoming reagents to other positions on the ring |
| Position of Bromine | Influences the stability of intermediates | Electronic and steric effects | Determines the feasibility and outcome of subsequent reactions |
Q & A
Basic: What are the recommended synthetic routes for 3-Bromo-6,7-dihydro-5H-benzocycloheptene, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves bromination of the parent benzocycloheptene scaffold or functionalization of pre-brominated intermediates. Key steps include:
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling using boronic acids to introduce substituents while retaining the bromine moiety. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) must be optimized to avoid debromination .
- Electrophilic Aromatic Substitution : Direct bromination using Br₂ or NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeBr₃). Solvent polarity and temperature control are critical to achieve regioselectivity .
- Intermediate Isolation : Derivatives like ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS 1956356-41-4) suggest ester protection strategies to stabilize reactive intermediates .
Basic: How can the stereochemistry of this compound derivatives be confirmed?
Methodological Answer:
- X-Ray Crystallography : The gold standard for stereochemical confirmation. For example, (5R,6R)-rel-9-tert-Butyl-trans-5,6-dimethoxy-6,7-dihydro-5H-benzocycloheptene was resolved via X-ray, revealing triclinic crystal symmetry (space group P1) and bond angles critical to conformational analysis .
- NMR Spectroscopy : Coupling constants (e.g., J values for diastereotopic protons) and NOE (Nuclear Overhauser Effect) correlations can infer spatial arrangements.
- Computational Modeling : DFT (Density Functional Theory) calculations compare predicted and observed NMR/IR spectra to validate stereochemistry .
Advanced: How can researchers resolve contradictions in reported reactivity data for brominated benzocycloheptene derivatives?
Methodological Answer:
Contradictions often arise from divergent reaction conditions or impurities. Strategies include:
- Systematic Reproducibility Tests : Vary solvents (polar vs. nonpolar), catalysts (e.g., Pd vs. Cu), and temperatures to identify critical variables .
- Analytical Cross-Validation : Use HPLC-MS to confirm product purity and GC-MS to detect side products. For example, brominated byproducts like 4-Bromo-5H-cyclopenta[c]pyridin-7(6H)-one (CAS 1428651-90-4) may form under specific conditions .
- Meta-Analysis of Literature : Compare datasets from structurally similar compounds (e.g., 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives) to identify trends in substituent effects .
Advanced: What computational methods are used to predict regioselectivity in substitution reactions of this compound?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic attack sites. For example, the electron-deficient benzocycloheptene core may favor bromination at the para position relative to the fused ring .
- Molecular Dynamics Simulations : Study solvent effects on transition states. Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, altering regioselectivity .
- SAR (Structure-Activity Relationship) Modeling : Correlate substituent electronic parameters (Hammett σ values) with observed reaction outcomes in derivatives like 3-Bromo-5-fluoro-4-hydroxybenzaldehyde (CAS 185345-46-4) .
Advanced: How can hazardous byproducts (e.g., brominated dioxins) be mitigated during synthesis?
Methodological Answer:
- Byproduct Monitoring : Use GC-MS to detect halogenated contaminants. For example, bromochlorophenol derivatives (e.g., 2-Bromo-4-chlorophenylacetic acid) are common side products requiring rigorous purification .
- Green Chemistry Approaches : Replace Br₂ with safer brominating agents (e.g., DBDMH (1,3-dibromo-5,5-dimethylhydantoin)) to minimize toxic byproducts .
- Catalytic Recycling : Employ flow chemistry systems to recover Pd catalysts and reduce waste .
Advanced: What strategies enable functionalization of the benzocycloheptene core for medicinal chemistry applications?
Methodological Answer:
- Heterocycle Fusion : Introduce pyridine or imidazole rings via cycloaddition (e.g., 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives) to enhance bioactivity .
- Cross-Coupling Reactions : Utilize Heck or Buchwald-Hartwig amination to install pharmacophores. For example, ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate (CAS 1956356-41-4) serves as a precursor for kinase inhibitors .
- Protection-Deprotection Sequences : Use tert-butyloxycarbonyl (Boc) groups to selectively modify reactive sites, as seen in 3-Boc-3-azabicyclo[3.1.0]hexane derivatives .
Advanced: How can researchers address limited toxicological data for this compound?
Methodological Answer:
- In Silico Toxicity Prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity and mutagenicity based on structural alerts (e.g., bromine’s electrophilic potential) .
- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2).
- Ecotoxicity Profiling : Evaluate environmental impact using Daphnia magna or algae models, guided by analogous brominated compounds’ data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
